1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC18870435
InChI: InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3
SMILES:
Molecular Formula: C38H28Cl4O2P2
Molecular Weight: 720.4 g/mol

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]

CAS No.:

Cat. No.: VC18870435

Molecular Formula: C38H28Cl4O2P2

Molecular Weight: 720.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] -

Specification

Molecular Formula C38H28Cl4O2P2
Molecular Weight 720.4 g/mol
IUPAC Name [2-[2-bis(4-chlorophenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-chlorophenyl)phosphane
Standard InChI InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3
Standard InChI Key UKTQXACZIYOTRN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC=C1)P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)OC

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule features a [1,1'-biphenyl]-2,2'-diyl scaffold substituted with methoxy groups at the 6,6' positions and phosphine moieties at the 2,2' positions . Each phosphorus atom coordinates two 4-chlorophenyl groups, creating a sterically demanding environment. The biphenyl system imposes axial chirality, while the (1R) configuration introduces a defined stereogenic center, rendering the compound enantiomerically pure .

Electronic and Steric Properties

Methoxy groups at the 6,6' positions donate electron density through resonance, modulating the electron-richness of the biphenyl system. Conversely, the 4-chlorophenyl substituents on phosphorus exert an electron-withdrawing effect via inductive withdrawal, balancing the ligand's electronic profile . This combination creates a polarized environment ideal for stabilizing transition states in redox-active metal complexes.

Synthesis and Characterization

Retrosynthetic Considerations

While explicit synthetic protocols for this compound remain undisclosed in public literature, established C–P bond-forming strategies provide logical pathways. Palladium-catalyzed cross-couplings between aryl halides and secondary phosphines, as reviewed by Beilstein Journal of Organic Chemistry, offer a plausible route . Dynamic kinetic resolution during P–C bond formation could account for the enantiomeric purity, as observed in related platinum- or ruthenium-catalyzed syntheses .

Analytical Data

Key characterization metrics include:

PropertyValueSource
Molecular FormulaC₃₈H₂₈Cl₄O₂P₂
Molecular Weight720.4 g/mol
CAS Registry Number1310054-04-6
Chiral Configuration(1R)

Applications in Asymmetric Catalysis

Ligand Design Principles

The compound's efficacy stems from three critical features:

  • Chirality Transfer: The (1R) configuration ensures precise spatial arrangement of coordinating phosphorus atoms, enabling enantioselective substrate orientation .

  • Tunable Electronics: Methoxy groups enhance π-backbonding capacity to metals, while chlorophenyl substituents moderate σ-donation .

  • Steric Bulk: Ortho-substituted biphenyl and chlorophenyl groups create a cone-shaped coordination sphere, favoring dissociative mechanisms in catalytic cycles.

Demonstrated Reactivity

Though direct catalytic applications remain undocumented for this specific ligand, analogous diphosphines exhibit remarkable performance in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings achieve >99% ee with similar chiral ligands .

  • Hydrogenations: Ru complexes of sterically hindered phosphines reduce ketones with 95–98% ee .

  • Oxidative Couplings: Fe-diphosphine oxide complexes catalyze naphthol couplings with 89–93% ee .

Comparative Analysis with Related Ligands

BINAP Derivatives

Compared to industry-standard BINAP ligands, this compound offers:

  • Enhanced Solubility: Methoxy groups improve solubility in polar aprotic solvents vs. parent biphenyl systems.

  • Reduced Symmetry: The 6,6'-dimethoxy substitution pattern breaks planarity, potentially enabling novel substrate recognition modes .

Josiphos-Type Ligands

While Josiphos ligands employ ferrocenyl backbones, this biphenyl-based system provides:

  • Higher Rigidity: Reduced conformational freedom may improve enantioselectivity in strained transition states.

  • Tailored Electronics: Chlorine substituents enable fine-tuning of metal redox potentials .

SupplierLocationPurity GradeKey Advantage
Daicel Chiral TechnologiesChina>98% eeScalable GMP production
Greenherbs Science & TechnologyChina>95%Cost-effective R&D batches
Shanghai Anyinuo BiomedicalChina>90%Custom functionalization
Nantong Hanfang BiotechnologyChina>80%Bulk quantities

Future Research Directions

Mechanistic Studies

In situ XAFS and DFT calculations could elucidate metal-ligand bonding dynamics, particularly the interplay between methoxy resonance effects and chlorophenyl induction .

Reaction Scope Expansion

Testing in underrepresented transformations like alkene carboamination or C–H functionalization may reveal unique catalytic niches .

Industrial Optimization

Continuous-flow synthesis and supported catalyst systems could enhance practicality for large-scale enantioselective manufacturing .

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